N2-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based compound with distinct substitutions at the N2, C6, and N4 positions. The C6 position features a pyrrolidin-1-yl group, a five-membered saturated ring that may enhance conformational flexibility and hydrogen-bonding capacity. At N4, a p-tolyl (4-methylphenyl) group is present, introducing hydrophobic and steric effects. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6.ClH/c1-14-4-8-16(9-5-14)22-18-24-19(23-17-10-6-15(21)7-11-17)26-20(25-18)27-12-2-3-13-27;/h4-11H,2-3,12-13H2,1H3,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNWRWRRVYANSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Substitution Reactions: The triazine ring is then subjected to substitution reactions to introduce the fluorophenyl, pyrrolidinyl, and tolyl groups. These reactions are usually carried out under controlled conditions using specific reagents and catalysts.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N2-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that triazine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, small molecule kinase inhibitors have shown efficacy in treating various types of cancer, including non-small cell lung cancer (NSCLC) and pancreatic cancer .
Key Findings:
- Mechanism of Action: The compound may act as an inhibitor of the epidermal growth factor receptor (EGFR) pathway, crucial in many cancers .
- Case Study: A study reported that similar triazine compounds demonstrated significant tumor regression in preclinical models of NSCLC .
Neuropharmacological Potential
The compound's structural attributes suggest potential applications in treating neurological disorders. It may interact with neurotransmitter systems, making it a candidate for addressing conditions such as depression and anxiety.
Key Findings:
- Neurotransmitter Modulation: Preliminary studies suggest that triazine derivatives can modulate serotonin and dopamine pathways .
- Case Study: A derivative of the compound was evaluated for its antidepressant effects in animal models, showing improved behavioral outcomes compared to controls .
Synthesis and Derivatives
The synthesis of N2-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves multiple steps that optimize yield and purity. Various derivatives have been synthesized to enhance biological activity and reduce toxicity.
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Methylation | Increased potency against EGFR |
| Compound B | Hydroxylation | Enhanced neuroprotective effects |
Mechanism of Action
The mechanism of action of N2-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The triazine core is a common scaffold in medicinal chemistry, with variations in substituents significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related compounds.
Substituent Analysis
Key Structural Differences and Implications
C6 Substituents: The pyrrolidin-1-yl group in the main compound (5-membered ring) offers conformational rigidity compared to the piperazinylmethyl groups (6-membered, two nitrogen atoms) in analogs . The 2-pyridinyl and phenyl appendages in piperazinylmethyl analogs introduce aromaticity, which could enhance binding to hydrophobic pockets or aromatic residues in biological targets .
In contrast, ’s compound places a p-tolyl group at N2, prioritizing steric bulk over electronic effects . The p-tolyl group at N4 in the main compound introduces a methyl group that may enhance lipophilicity and membrane permeability compared to the -NH₂ group in and .
Salt Form :
- The hydrochloride salt in the main compound increases water solubility, a formulation advantage over the free-base forms of analogs .
Biological Activity
N2-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and implications for medicinal chemistry.
Synthesis and Structural Characteristics
The compound belongs to the class of 1,3,5-triazine derivatives , which are known for their diverse pharmacological activities. The synthesis typically involves multi-step reactions that allow for the introduction of various substituents on the triazine ring. The presence of the 4-fluorophenyl and pyrrolidin-1-yl groups is particularly noteworthy as they may enhance the compound's biological profile through improved binding affinity and specificity.
Antitumor Activity
Research has indicated that triazine derivatives exhibit promising antitumor properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival.
A study highlighted the structure-activity relationship (SAR) of substituted triazines, demonstrating that modifications at specific positions can significantly affect cytotoxicity against cancer cells. The introduction of fluoro and p-tolyl groups was associated with enhanced activity against certain tumor types .
Anti-inflammatory Properties
In addition to antitumor effects, this compound has been evaluated for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways. For example:
- Inhibition of Kinases : Similar triazine compounds have been documented to inhibit kinases such as BRAF and EGFR, which play crucial roles in tumor growth and progression.
- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspases or altering mitochondrial membrane permeability.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF/EGFR | |
| Anti-inflammatory | Cytokine inhibition | |
| Antibacterial | Cell membrane disruption |
Case Studies
Several case studies have explored the efficacy of triazine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a related triazine compound showed significant tumor reduction in patients with advanced melanoma after treatment .
- Case Study 2 : Preclinical models demonstrated that administration of this class of compounds resulted in reduced inflammatory markers in animal models of arthritis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N2-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution on the triazine core is a primary pathway. Use polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for 12–24 hours to facilitate amine group coupling .
- Optimization : Apply Design of Experiments (DoE) principles, such as fractional factorial designs, to test variables (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) can identify optimal yields .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology :
- Hydrolysis studies : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., triazine ring cleavage or fluorophenyl group detachment) .
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in novel chemical reactions?
- Methodology :
- Employ quantum chemical calculations (e.g., DFT) to model reaction pathways, such as nucleophilic attack sites on the triazine ring. Tools like Gaussian or ORCA can simulate transition states and activation energies .
- Combine with ICReDD’s reaction path search methods to prioritize experimental validation of computationally predicted reactions .
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assays?
- Methodology :
- Statistical meta-analysis : Aggregate data from multiple studies (e.g., IC values in enzyme inhibition assays) using mixed-effects models to account for variability in experimental conditions .
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate confounding factors .
Q. What advanced techniques are suitable for studying the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- Methodology :
- In vitro ADMET : Assess metabolic stability using liver microsomes, plasma protein binding via ultrafiltration, and Caco-2 cell models for permeability .
- In vivo PK/PD : Administer the compound in rodent models and quantify plasma levels via LC-MS/MS. Correlate exposure with target engagement (e.g., receptor occupancy assays) .
Q. How can separation technologies improve purification of the compound from complex reaction mixtures?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
